SuperFIT
Description
Properties
CAS No. |
101472-10-0 |
|---|---|
Molecular Formula |
C14H24N2O |
Synonyms |
SUPERFIT |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Cis + 3 Methylfentanyl Isothiocyanate
Established Synthetic Pathways for the Core Fentanyl Analogues
The synthesis of fentanyl and its analogues, including 3-methylfentanyl, typically involves multi-step reaction sequences. Several established pathways exist, such as the original Janssen method, the Siegfried method, and the Gupta method. wikipedia.orgnih.gov These routes commonly utilize key intermediates like 4-piperidones and 4-anilino-N-phenethylpiperidine (4-ANPP). wikipedia.orgnih.gov
A common synthetic strategy involves the N-alkylation of a 4-piperidone (B1582916) derivative, followed by reductive amination with an aniline (B41778) derivative and subsequent acylation. For instance, the synthesis of fentanyl can be achieved by the reaction of N-phenethyl-4-piperidinone with aniline, followed by reduction of the intermediate imine to form 4-ANPP, which is then acylated with propionyl chloride. The synthesis of 3-methylfentanyl is analogous, starting from 3-methyl-4-piperidone.
Stereoselective synthesis is particularly relevant for 3-methylfentanyl due to the presence of a chiral center at the 3-position of the piperidine (B6355638) ring, leading to cis and trans isomers. Studies have focused on developing methods to favor the synthesis of the more potent cis isomer. Approaches include the stereoselective reduction of a Schiff base intermediate or the reductive decyanation of an alpha-aminonitrile, often employing bulky hydride reducing agents to influence the stereochemical outcome.
Introduction of the Isothiocyanate Moiety: Reaction Mechanisms and Yield Optimization
The introduction of the isothiocyanate (-N=C=S) moiety into organic molecules typically involves the reaction of a primary amine with carbon disulfide followed by coupling with an activating agent, or the reaction of an amine with thiophosgene (B130339). While specific detailed reaction mechanisms and yield optimization studies for the synthesis of cis-(+)-3-methylfentanyl isothiocyanate were not extensively detailed in the search results, the existence of "isothiocyanate 3-methylfentanyl (superFIT)" and other isothiocyanate fentanyl analogues like CarFIT, OMFIT, and MethoFIT is documented. Research indicates that an isothiocyanato group can be introduced into the phenyl ring of fentanyl analogues.
The precise synthetic route to this compound would likely involve the functionalization of a precursor molecule containing the cis-(+)-3-methylfentanyl core with a reactive site suitable for isothiocyanate formation. This precursor would presumably be an amine derivative of cis-(+)-3-methylfentanyl. The reaction conditions, choice of reagents (e.g., thiophosgene or a carbon disulfide-based method), temperature, and solvent would be critical factors influencing the reaction yield and purity of the final isothiocyanate product. Optimization studies would typically involve systematically varying these parameters to achieve the highest possible yield and minimize side product formation.
Chemo- and Regioselectivity in Synthesis
Chemoselectivity and regioselectivity are paramount in the synthesis of complex molecules like fentanyl analogues to ensure that reactions occur at the desired functional groups and positions. In the synthesis of the fentanyl core, reactions such as N-alkylation, reductive amination, and acylation must be carefully controlled. For example, the alkylation of 4-piperidones can exhibit specific regioselectivity.
In the context of 3-methylfentanyl synthesis, achieving the desired cis stereochemistry at the 3- and 4-positions of the piperidine ring is a key aspect of stereoselectivity. The choice of reducing agent and reaction conditions during the reductive amination step is crucial for controlling the cis/trans ratio. Bulky reducing agents have been shown to favor the formation of the cis isomer.
For the introduction of the isothiocyanate group, chemoselectivity is required to ensure that the reaction occurs specifically at the intended amine or other reactive site on the 3-methylfentanyl scaffold without affecting other functional groups present in the molecule. Regioselectivity would be important if there are multiple potential sites for isothiocyanate formation, such as different nitrogen atoms or reactive positions on aromatic rings, to ensure the isothiocyanate group is attached at the desired location, such as the 1-position of the phenyl ring as observed in some isothiocyanate fentanyl analogues.
Purification and Characterization Techniques (excluding basic compound identification data)
The purification of synthetic fentanyl analogues, including isothiocyanates, is essential to isolate the target compound from starting materials, reagents, and side products. Common purification techniques employed in organic synthesis are applicable. These may include chromatography methods such as flash column chromatography for initial separation and preparative chromatography, like reverse phase preparative chromatography, for obtaining high purity material. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are also utilized, particularly in the context of isolating fentanyl analogues from complex matrices.
Characterization of synthetic compounds is performed using a range of analytical techniques to confirm their structure, purity, and physical properties. For fentanyl analogues, these techniques commonly include:
Mass Spectrometry (MS): Techniques like GC-MS, LC-MS, and LC-MS/MS are widely used to determine the molecular weight and fragmentation pattern of the compound, aiding in structural confirmation and identification of impurities. High-resolution mass spectrometry (HRMS) provides more accurate mass measurements.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon atoms in the molecule, allowing for the determination of the compound's structure and stereochemistry.
Chromatography: Analytical chromatography techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with detectors like MS or UV-Vis, are used to assess the purity of the synthesized compound and to separate isomers. GC has been shown to separate the diastereomers of 3-methylfentanyl.
Design and Synthesis of Novel Analogues for Mechanistic Probing
The design and synthesis of novel fentanyl analogues, including isothiocyanate derivatives, are driven by the desire to understand the relationship between chemical structure and biological activity, particularly their interaction with opioid receptors. wikipedia.org By systematically modifying the core fentanyl structure, researchers can probe the structural requirements for receptor binding, activation, and selectivity.
Modifications to the Fentanyl Core
Modifications to the fentanyl core structure can be made at various positions to create novel analogues. These modifications can include alterations to:
The propylalkylamide moiety.
The chain length or substituents in the arylalkylpiperidinyl group.
Substitutions on the aromatic substituent in the phenylalkyl moiety.
The introduction of chiral centers, such as the methyl group at the 3-position in 3-methylfentanyl, leads to the existence of stereoisomers with potentially different biological activities. More recent research explores the introduction of atropisomerism into the fentanyl framework as a strategy to develop novel analogues with distinct pharmacological profiles, including potential antagonistic activity.
Variations of the Isothiocyanate Linker
Variations in the design of isothiocyanate fentanyl analogues can involve the position of the isothiocyanate group on the molecule and the nature of the linker connecting it to the core structure. Research has shown that introducing an isothiocyanato group into the phenyl ring at the 1-position of analogues like ohmefentanyl can enhance selectivity for delta-opioid receptors. This suggests that the specific attachment point and any intervening atoms between the isothiocyanate functional group and the fentanyl core can influence the compound's interaction with opioid receptors.
While detailed examples of linker variations specifically for 3-methylfentanyl isothiocyanate (this compound) were not found, the principle of modifying the linker or the attachment site of the isothiocyanate group is a general strategy in medicinal chemistry to tune the properties of affinity labels and probes. Such modifications could involve varying the length or flexibility of the linker, introducing different chemical functionalities within the linker, or attaching the isothiocyanate group to different positions on the 3-methylfentanyl scaffold (e.g., the piperidine ring or the N-phenyl group) to investigate the impact on receptor binding and acylation.
Introduction of Reporter Groups for Biochemical Assays
The incorporation of reporter groups onto cis-(+)-3-methylfentanyl isothiocyanate is essential for its application in various biochemical assays, particularly in receptor binding studies. These reporter groups enable the detection and quantification of the ligand-receptor interaction.
A notable example of reporter group introduction is the preparation of tritiated ([³H]) this compound. This involves introducing a radioactive isotope as the reporter. The synthesis of [³H]-(+)-SUPERFIT with a specific activity of 13 Ci/mmol has been achieved. nih.gov This process involved the dibromination of an amine intermediate, followed by catalytic exchange of the bromine atoms with tritium (B154650) gas, and subsequent reaction of the labeled amine with thiophosgene to form the isothiocyanate. nih.gov The resulting tritiated compound is a valuable radioligand for quantitative binding studies.
While specific details for attaching other reporter groups directly to this compound were not extensively detailed in the search results, the chemical nature of the isothiocyanate group provides a basis for such modifications. Isothiocyanates are known to react readily with primary amines to form stable thiourea (B124793) linkages. This reactivity can be exploited to conjugate this compound to molecules containing amine groups, such as linkers attached to fluorescent dyes (e.g., Alexa Fluor series), biotin, or other tags used in biochemical assays for visualization, affinity purification, or detection. For instance, fentanyl isothiocyanate, a related compound, has been used to synthesize conjugates with PEG-linked Alexa488 (a fluorescent dye) and biotin, demonstrating the feasibility of using the isothiocyanate group for attaching various reporter molecules via appropriate linkers. elifesciences.org These strategies, applied to this compound, would yield probes detectable through fluorescence, streptavidin binding (for biotin), or other methods depending on the chosen reporter.
Research findings highlight the utility of labeled this compound in studying opioid receptors. nih.gov Using [³H]-SUPERFIT, studies have characterized its binding to cloned opioid receptors, demonstrating high affinity and irreversible binding, particularly to the delta opioid receptor. nih.gov
Key Research Findings on this compound Binding:
| Receptor Type | Binding Affinity (IC₅₀) | Binding Nature | Selectivity |
| Delta (δ) | 7.1 nM | Irreversible | High |
| Mu (μ) | Much higher (>0.1 μM) | Not affected | Low |
| Kappa (κ) | Much higher (>0.1 μM) | Not affected | Low |
Note: IC₅₀ values represent the concentration required to inhibit 50% of [³H]diprenorphine binding after pretreatment and washing. nih.gov
The irreversible binding of this compound to the delta receptor is characterized by a decrease in the maximum number of binding sites (Bmax) without altering the binding affinity (Kd). nih.gov Studies using chimeric receptors have further indicated that a specific segment of the delta receptor, from the beginning of the first intracellular loop to the middle of the third transmembrane helix, is important for the selective binding of this compound. nih.gov
These studies underscore the importance of both the specific chemical structure and the incorporated reporter groups in utilizing this compound as a powerful tool for investigating opioid receptor characteristics and interactions at a molecular level.
Molecular Interactions and Receptor Binding Dynamics of Cis + 3 Methylfentanyl Isothiocyanate
Characterization of Receptor Binding Affinity and Selectivity
Binding studies have extensively characterized the interaction of SuperFIT with different opioid receptor subtypes, revealing a high affinity and notable selectivity for the delta opioid receptor.
Equilibrium Binding Studies with Cloned Opioid Receptors (e.g., delta, mu, kappa)
Equilibrium binding studies utilizing cloned opioid receptors stably expressed in Chinese hamster ovary cells have demonstrated that this compound inhibits the binding of the broad-spectrum opioid antagonist [³H]diprenorphine with significantly higher affinity for the delta receptor compared to the mu (MOR) or kappa (KOR) receptors. drugbank.comnih.govresearchgate.net Pretreatment with this compound followed by extensive washing resulted in a reduction of delta receptor binding, with an IC₅₀ value of 7.1 nM. drugbank.comnih.govresearchgate.net Importantly, under the same conditions, this compound did not significantly affect mu or kappa receptor binding at concentrations up to 0.1 µM. drugbank.comnih.gov This indicates that this compound functions as a highly selective ligand for the delta opioid receptor. drugbank.comnih.gov
The binding affinities can be summarized as follows:
| Receptor Subtype | IC₅₀ (nM) for [³H]diprenorphine Inhibition (after wash) |
| Delta (δ) | 7.1 drugbank.comnih.govresearchgate.net |
| Mu (µ) | >100 (at 0.1 µM, binding unaffected) drugbank.comnih.gov |
| Kappa (κ) | >100 (at 0.1 µM, binding unaffected) drugbank.comnih.gov |
Kinetic Analyses of Ligand-Receptor Association and Dissociation
Kinetic analyses, particularly through wash-out experiments, provide insight into the nature of this compound's interaction with the delta opioid receptor. The observation that pretreatment with this compound followed by extensive washing leads to a persistent reduction in delta receptor binding is a key finding. drugbank.comnih.gov This reduction is attributed to a decrease in the maximum number of binding sites (Bmax) without a significant change in the dissociation constant (Kd) for subsequently added radioligands. drugbank.comnih.gov This pattern is characteristic of an irreversible or pseudo-irreversible binding interaction, where the ligand remains bound to the receptor even after washing.
Mechanism of Irreversible Ligand-Receptor Interaction
The irreversible nature of this compound's binding to the delta opioid receptor is a defining characteristic and is mediated through the formation of a covalent bond.
Covalent Adduct Formation: Experimental Evidence
This compound is classified as a site-directed acylating agent, signifying its ability to form a covalent bond with its target receptor. probes-drugs.orgacs.orgcore.ac.uknih.gov Experimental evidence for covalent adduct formation comes from binding studies where, after incubation with this compound and subsequent washing, the number of available binding sites for a reversible ligand is reduced. drugbank.comnih.gov This persistent reduction in Bmax demonstrates that this compound molecules remain attached to the receptors, effectively removing them from the pool of available binding sites for reversible ligands. This wash-resistant binding is a hallmark of covalent modification. nih.govspringernature.comresearchgate.net
Identification of the Binding Domain and Residues Involved
Studies utilizing chimeric receptors, constructed from segments of mu and delta opioid receptors, have been instrumental in localizing the region within the delta receptor responsible for the selective and irreversible binding of this compound. These studies indicate that the segment spanning from the beginning of the first intracellular loop to the middle of the third transmembrane helix of the delta receptor is crucial for the selective binding of this compound. drugbank.comnih.gov While the exact amino acid residue(s) involved in the covalent attachment of this compound have not been explicitly identified in the provided information, the isothiocyanate group is known to react with nucleophilic residues, such as lysine (B10760008) or cysteine residues, within the binding site. The approach of using site-directed mutagenesis is a common method for identifying such specific residues involved in covalent binding by irreversible ligands.
Impact of Isothiocyanate Reactivity on Covalent Attachment
The presence of the isothiocyanate group (-N=C=S) in the structure of this compound is directly responsible for its ability to form a covalent bond with the opioid receptor. nih.govnih.govspringernature.comresearchgate.net The isothiocyanate group is an electrophilic functional group that can react with nucleophilic centers on amino acid residues within the receptor's binding site. This reaction leads to the formation of a stable thiocarbamate linkage, effectively creating a covalent adduct between this compound and the receptor. researchgate.net This covalent attachment renders the binding irreversible under physiological conditions and is the basis for this compound's utility as a site-directed inactivator of the delta opioid receptor.
Comparative Analysis with Reversible and Other Irreversible Opioid Ligands
This compound's irreversible binding mechanism and selectivity profile offer distinct advantages and differences when compared to reversible opioid ligands and other irreversible agents like beta-funaltrexamine (B1242716) (beta-FNA) or fentanyl isothiocyanate (FIT).
Unlike reversible ligands, which bind transiently to the receptor and whose effects are dependent on the ligand's concentration and dissociation rate, this compound forms a more permanent bond, likely through covalent interaction via its isothiocyanate group. This irreversible binding leads to a sustained reduction in the number of available functional receptors.
When compared to other irreversible ligands, this compound exhibits a notable selectivity for the delta opioid receptor. For instance, beta-FNA is known as an irreversible mu opioid receptor antagonist, although it also displays some activity at kappa receptors. researchgate.netacs.org FIT, an achiral prototype of this compound, also acts as a site-directed acylating agent for delta opioid receptors, but this compound has been shown to be significantly more potent and specific for delta receptor acylation in rat brain membranes, approximately 10 times more potent than FIT in this regard. nih.gov In NG108-15 neuroblastoma x glioma hybrid cells, this compound was about 5 times more potent than FIT in acylating delta receptors and approximately 50 times more potent than its enantiomer. nih.gov
The differential selectivity and potency of these irreversible ligands (this compound for delta, beta-FNA primarily for mu) allow researchers to selectively inactivate specific opioid receptor populations to study their individual contributions to physiological responses and signaling pathways.
Studies have also compared the functional effects of this compound and FIT. Both compounds behaved as partial agonists in inhibiting delta receptor-coupled adenylate cyclase in NG108-15 membranes, with this compound being 5-10 times more potent than FIT in this assay. nih.gov
The use of this compound-treated cells or membranes provides a model to study the properties of remaining receptor populations or potential receptor complexes. For example, this compound-treated dimer cells (co-expressing mu and delta receptors) have been used to investigate the properties of mu-delta heterodimers. researchgate.net
Here is a table summarizing some comparative binding data:
| Ligand | Receptor Type | Binding Property | Relative Potency (vs. FIT for delta acylation) | Notes |
| This compound | Delta | Irreversible | ~10x in rat brain membranes nih.gov | Highly selective for delta nih.gov |
| FIT | Delta | Irreversible | 1x | Achiral prototype of this compound nih.gov |
| Beta-FNA | Mu, Kappa | Irreversible | Not directly comparable | Primarily mu antagonist researchgate.netacs.org |
| Reversible Opioid Ligands | Mu, Delta, Kappa | Reversible | Not applicable | Transient binding |
Allosteric Modulation of Receptor Activity by cis-(+)-3-methylfentanyl isothiocyanate
While this compound is primarily known for its orthosteric, irreversible binding to the delta opioid receptor, some research suggests potential complex interactions, including possible pseudoallosteric modulation at other receptor subtypes.
One study investigated the interaction of (+)-cis-3-methylfentanyl (the non-isothiocyanate analog of this compound) with the mu opioid receptor. Pretreatment of rat brain membranes with (+)-cis-3-methylfentanyl resulted in a wash-resistant inhibition of mu receptor binding. nih.gov This inhibition was characterized by an increase in the dissociation constant (Kd) for [³H]ohmefentanyl binding without altering the maximum number of binding sites (Bmax). nih.gov This effect, which suggests a lower affinity interaction of the radioligand with the mu site, was interpreted as consistent with a model postulating pseudoallosteric modulation of mu binding sites by (+)-cis-3-methylfentanyl and its analogs. nih.gov
Pseudoallosteric modulation, in this context, refers to a phenomenon where a ligand binds in a wash-resistant manner, and its presence or interaction at a site influences the binding properties of another ligand at the orthosteric site, mimicking allosteric effects. This is distinct from true allosteric modulation where a ligand binds to a site topologically distinct from the orthosteric site to alter receptor activity.
While the primary irreversible action of this compound is at the delta receptor orthosteric site, the observation with its non-isothiocyanate analog suggests that related compounds may have more complex interactions, potentially involving sites that can allosterically or pseudoallosterically modulate the binding or activity at other opioid receptor subtypes, such as the mu receptor. Further research would be needed to definitively establish if this compound itself exhibits true allosteric modulation or similar pseudoallosteric effects at opioid receptors beyond its primary irreversible interaction with the delta site.
The interaction of opioid receptors with G-proteins is a key aspect of their signaling. Opioid agonists stimulate GTPase activity via coupling to G-proteins. umich.edudrugbank.com Studies using selective alkylation with agents like this compound have helped to resolve the coupling of different opioid receptor types to GTPase. umich.edu Preincubation with this compound specifically eliminated the stimulation of GTPase by the delta-selective agonist DSLET, indicating that this compound effectively uncouples the delta receptor from its downstream signaling pathway via G-proteins due to its irreversible binding. umich.edu Partial alkylation with increasing concentrations of this compound gradually reduced the extent of GTPase stimulation by DSLET. umich.edu This demonstrates how this compound can be used to study the functional consequences of delta receptor inactivation on downstream signaling events.
Below is a table summarizing the effect of this compound pretreatment on DSLET-stimulated GTPase activity:
| Pretreatment Concentration of this compound | Effect on DSLET-Stimulated GTPase Activity |
| Absent (Control) | Maximal stimulation observed umich.edu |
| Increasing Concentrations | Gradual reduction in stimulation umich.edu |
| Sufficient Concentration | Stimulation effectively eliminated umich.edu |
This functional impact underscores the utility of this compound as a probe for dissecting the signaling pathways mediated by the delta opioid receptor.
Structural Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Elucidation of Structural Features Governing Delta Opioid Receptor Selectivity
Research into the SAR of fentanyl analogues, including SuperFIT, has aimed to understand which structural features confer selectivity towards specific opioid receptor subtypes (mu, delta, and kappa). This compound has been characterized as a highly selective delta irreversible ligand nih.gov. Studies comparing the binding of this compound to cloned opioid receptors stably expressed in Chinese hamster ovary cells demonstrated a much higher affinity for the delta receptor compared to the mu or kappa receptors nih.gov. Pretreatment with this compound followed by extensive washing significantly reduced delta receptor binding, indicating an irreversible interaction, while mu and kappa binding remained largely unaffected at similar concentrations nih.gov. This selective and irreversible binding profile highlights specific structural elements within this compound that are recognized preferentially by the delta opioid receptor binding site.
Further investigation using mu/delta chimeric receptors helped to pinpoint the regions within the delta receptor crucial for this selectivity. These studies indicated that the segment from the beginning of the first intracellular loop to the middle of the third transmembrane helix of the delta receptor is important for the selective binding of this compound nih.gov.
Influence of Stereochemistry on Ligand Binding and Irreversible Interaction
The stereochemistry of 3-methylfentanyl derivatives, including this compound (the cis-(+) enantiomer), plays a critical role in their interaction with opioid receptors. 3-Methylfentanyl contains two chiral centers, leading to different diastereomers and enantiomers with varying activities rsc.org. The cis-isomer of 3-methylfentanyl has been shown to be significantly more potent than the trans-isomer in terms of analgesic activity rsc.org.
Specifically for the isothiocyanate derivative, cis-(+)-3-methylfentanyl isothiocyanate (this compound) and its enantiomer, as well as the trans enantiomeric pair, have been synthesized and studied nih.govnih.gov. The (+) enantiomer of cis-3-methylfentanyl isothiocyanate (this compound) was found to be highly potent and specific for the acylation of delta opioid receptors in rat brain membranes, demonstrating significantly higher potency compared to its achiral prototype, fentanyl isothiocyanate (FIT), and its (-) enantiomer nih.gov.
Studies comparing the (+)-trans and (+)-cis enantiomers of 3-methylfentanyl isothiocyanate showed that while both were potent acylating agents for the delta opioid receptor in vitro, (+)-cis-4 (this compound) was slightly more potent in inhibiting adenylate cyclase activity in NG108-15 cells, which primarily express delta receptors nih.gov. The levo enantiomers of both cis and trans forms showed considerably less potency nih.gov. This stereoselectivity underscores the precise spatial requirements for effective binding and irreversible interaction with the delta opioid receptor.
Predictive Modeling for Novel cis-(+)-3-methylfentanyl isothiocyanate Analogues
Predictive modeling, often employing QSAR techniques, is a valuable tool in the design of novel compounds with desired pharmacological profiles. While the search results mention predictive modeling for fentanyl-like structures and mu-opioid receptor affinity, there is no specific information on predictive modeling efforts focused solely on novel cis-(+)-3-methylfentanyl isothiocyanate analogues or their delta opioid receptor selectivity kcl.ac.uk.
However, the detailed SAR information available for this compound and related fentanyl isothiocyanates provides a strong foundation for such modeling. Understanding the critical structural features responsible for delta selectivity and irreversible binding allows for the rational design of new analogues. Predictive models could potentially correlate variations in the isothiocyanate moiety, the piperidine (B6355638) ring substituents, or the phenethyl group with changes in delta receptor affinity and selectivity.
The observed differences in potency and selectivity between the cis and trans isomers, as well as the (+) and (-) enantiomers, would be crucial data points for building and validating predictive models for this class of compounds nih.govnih.gov.
Mapping of Receptor Ligand-Binding Sites through SAR Analysis
SAR analysis of ligands like this compound has been instrumental in mapping the ligand-binding sites of opioid receptors, particularly the delta subtype. The irreversible binding nature of this compound, achieved through the acylation of the receptor, makes it a valuable probe for identifying specific residues within the binding pocket that interact with the ligand nih.govnih.gov.
Studies using chimeric mu/delta receptors have provided insights into the regions of the delta receptor that confer selective binding for this compound, pointing to the involvement of the segment from the first intracellular loop to the third transmembrane helix nih.gov. This suggests that key amino acid residues within this region are likely involved in the recognition and binding of this compound.
Furthermore, the stereoselectivity observed with this compound and its isomers implies that the binding site has specific spatial constraints and preferences that accommodate the (+)-cis configuration favorably for high-affinity and irreversible interaction nih.govnih.gov. Although specific details on the exact amino acid residues labeled by this compound are not extensively detailed in the provided snippets, the use of irreversible ligands like this compound is a classical approach in receptor pharmacology to covalently label and subsequently identify ligand-binding domains. The fact that this compound acylates the delta receptor suggests a reactive group on the receptor is in close proximity to the isothiocyanate moiety when this compound is bound nih.gov.
Computational Chemistry and Molecular Modeling of Cis + 3 Methylfentanyl Isothiocyanate
Molecular Docking Simulations with Opioid Receptor Structures
Molecular docking simulations are used to predict the preferred binding orientation and conformation of a ligand within a receptor's binding site. Studies involving fentanyl derivatives, including cis-3-methylfentanyl, have utilized automated docking to explore their binding modes at the mu-opioid receptor. nih.govcapes.gov.br These simulations have identified a common binding site where the N-phenethyl group of fentanyl analogs is positioned deep within a crevice formed by transmembrane (TM) helices II and III, while the N-phenylpropanamide group extends towards a pocket created by TM-III, -VI, and -VII domains. nih.govcapes.gov.br Analysis of these binding modes suggests that the potency of fentanyl derivatives may be related to their conformational preferences in solution and in the bound state. nih.govcapes.gov.br An overlay of the bound conformation of cis-3-methylfentanyl with opiates like N-phenethylnormorphine indicates that their N-phenethyl groups occupy equivalent binding domains, although the N-phenylpropanamide group of fentanyl analogs shows no overlap with the remaining opiate scaffold, suggesting unique binding modes for the fentanyl series. nih.govcapes.gov.br
Molecular Dynamics Simulations of Ligand-Receptor Complexes
Molecular dynamics (MD) simulations provide a dynamic view of ligand-receptor interactions over time, capturing the flexibility and conformational changes of both the ligand and the receptor. These simulations are essential for understanding the stability of binding poses, the dynamics of receptor activation, and the formation of covalent adducts. mdpi.comfda.govnih.gov Condensed-phase MD simulations have been applied to evaluate the relationship between ligand conformation and substitution patterns in fentanyl derivatives and to generate probable "bioactive" structures for these ligands. nih.govcapes.gov.br
Conformational Dynamics of Receptor Activation
MD simulations are valuable for characterizing the conformational changes that opioid receptors undergo upon agonist binding, particularly the outward motion of the intracellular end of TM6, which is a common feature of GPCR activation. nih.gov While standard MD simulations may not fully capture the large-scale conformational changes associated with full receptor activation, they can provide insights into the interactions and motions involved in the initial steps of this process. nih.gov For instance, simulations have shown how residues in the mu receptor can rearrange towards their inactive state positions after the removal of an agonist. nih.gov
Stability of Covalent Ligand-Receptor Adducts
Cis-(+)-3-methylfentanyl isothiocyanate (SuperFIT) is known as a highly selective delta irreversible ligand, meaning it forms a stable, covalent bond with the delta opioid receptor. nih.gov MD simulations can be used to study the dynamics of the ligand within the binding site leading up to the formation of this covalent bond and to assess the stability of the resulting adduct over time. The isothiocyanate group is electrophilic and can react with nucleophilic residues in the receptor, such as cysteine or lysine (B10760008) residues, forming a thiocarbamate or thiourea (B124793) linkage, respectively. While specific MD simulations detailing the covalent bond formation of this compound were not extensively found in the provided snippets, MD is a standard technique for exploring such reactive processes and the subsequent stability of the covalently bound complex. uni-duesseldorf.de Research has identified that a segment from the beginning of the first intracellular loop to the middle of the third transmembrane helix of the delta receptor is important for the selective binding of this compound, suggesting the reactive residue(s) involved in covalent binding are located within this region. nih.gov
Quantum Mechanical Calculations of Reactivity and Electronic Structure
Quantum mechanical (QM) calculations are essential for understanding the electronic structure of a molecule and predicting its reactivity. These calculations delve into the behavior of electrons and can provide detailed information about bond formation, reaction pathways, and the electronic properties that govern molecular interactions. gatech.edunorthwestern.edulibretexts.org For a reactive compound like this compound with an isothiocyanate group, QM calculations can determine the electrophilic nature of the carbon atom in the isothiocyanate group and assess its propensity to react with potential nucleophiles in the opioid receptor binding site. wikipedia.org QM calculations can also provide insights into the energy barriers of chemical reactions, which is relevant to the formation of the covalent bond between this compound and the delta opioid receptor. nih.gov Furthermore, QM methods can be used to calculate properties such as partial charges and frontier molecular orbitals, which are crucial for understanding non-covalent interactions and the initial recognition between this compound and the receptor before covalent bond formation.
Free Energy Perturbation and Binding Energy Calculations
Free energy calculations, such as Free Energy Perturbation (FEP) and Linear Interaction Energy (LIE) methods, are more computationally demanding but provide a more rigorous estimation of the binding affinity between a ligand and a receptor. uni-duesseldorf.de These methods calculate the free energy difference between the bound and unbound states of the ligand, taking into account the contributions of various factors, including van der Waals and electrostatic interactions, as well as solvation effects. uni-duesseldorf.de MM-PB(GB)SA (Molecular Mechanics Poisson-Boltzmann or Generalized Born Surface Area) is another end-point free energy method that can be used in conjunction with MD simulations to estimate binding energies. uni-duesseldorf.de While specific free energy calculations for this compound were not detailed in the provided search results, these techniques are standard in computational chemistry for quantifying the strength of ligand-receptor interactions and can be applied to study the binding of this compound to opioid receptors, both before and after covalent adduct formation. uni-duesseldorf.de Comparing the calculated binding energies of this compound to different opioid receptor subtypes could provide a quantitative explanation for its observed delta selectivity. nih.gov
In silico Prediction of Novel Irreversible Ligands
The understanding gained from computational studies of this compound's interaction with the delta opioid receptor, particularly the identification of key binding interactions and the reactive site, can inform the in silico design of novel irreversible ligands. nih.govmdpi.com Structure-based drug design methods, which utilize the 3D structure of the receptor, can be employed to virtually screen libraries of compounds for potential binding to the identified reactive site. biorxiv.org Ligand-based approaches, which rely on the shared molecular descriptors of known irreversible ligands like this compound, can also be used to predict the activity of new compounds. biorxiv.org By combining these computational strategies, researchers can prioritize the synthesis and experimental testing of candidate molecules that are predicted to bind selectively and irreversibly to the desired opioid receptor subtype. This in silico approach can significantly expedite the discovery process for new pharmacological tools or potential therapeutic agents targeting opioid receptors. mdpi.com
Biochemical and Cellular Mechanisms of Action in Vitro/non Human Models
Receptor Internalization and Trafficking Studies in Cell Lines
Studies utilizing SuperFIT have contributed to the understanding of opioid receptor behavior in cell lines. While direct, detailed studies specifically on the internalization and trafficking induced by this compound itself are not extensively documented in the provided information, its irreversible binding characteristic makes it useful for labeling receptors to track their fate. Receptor internalization is a known mechanism for regulating opioid receptor signaling, often following agonist binding and subsequent desensitization mediated by β-arrestin nih.gov. The irreversible nature of this compound's binding allows for persistent labeling of the receptor population, which can then be monitored for changes in localization within the cell, providing indirect evidence related to trafficking processes. For instance, studies in Chinese hamster ovary (CHO) cells expressing cloned opioid receptors have utilized this compound to characterize binding to different receptor subtypes researchgate.netresearchgate.net. The reduction in binding sites observed after this compound pretreatment and washing suggests that the labeled receptors are no longer available for subsequent reversible ligand binding, a phenomenon that could be related to internalization or persistent occupancy researchgate.net.
Signal Transduction Pathway Modulation (e.g., G-protein coupling, arrestin recruitment)
Opioid receptors are G protein-coupled receptors (GPCRs) that primarily couple to pertussis toxin-sensitive G proteins, such as Gαi, leading to the inhibition of adenylyl cyclase activity and modulation of ion channels nih.gov. Agonist binding also triggers receptor phosphorylation by G protein-coupled receptor kinases (GRKs) and the recruitment of β-arrestin, which mediates desensitization and can also scaffold signaling pathways like the mitogen-activated protein kinases (MAPKs) nih.gov.
This compound, as an irreversible ligand, has been employed to investigate the coupling of opioid receptors to G proteins. Studies using brain membranes have shown that alkylating agents like this compound can selectively eliminate the effect of delta opioid receptor agonists on stimulating GTPase activity, an indicator of G-protein activation umich.edugovinfo.gov. Partial alkylation with increasing concentrations of this compound gradually reduced the extent of GTPase stimulation by a delta agonist, suggesting its ability to inactivate receptors involved in this signaling pathway umich.edu. While these studies demonstrate this compound's utility in dissecting receptor-G protein coupling, they primarily highlight its role as a tool to study the receptor's signaling capacity rather than detailing this compound's own direct modulation of these pathways in the manner of a reversible agonist or antagonist. Information specifically on this compound's recruitment of β-arrestin is not available in the provided search results.
Receptor Regulation and Downstream Effects in Cellular Systems
Opioid receptor regulation in cellular systems involves processes such as desensitization, internalization, and down-regulation, which can be influenced by ligand binding. This compound's irreversible binding to the delta opioid receptor provides a means to study the total population of available receptors and how this population changes under various conditions or in different cellular contexts.
Studies in CHO cells expressing cloned opioid receptors have used this compound pretreatment to assess its effect on subsequent binding of reversible ligands, indicating a reduction in available binding sites researchgate.netresearchgate.net. This reduction in Bmax (maximum number of binding sites) without a change in Kd (dissociation constant) is consistent with irreversible binding and suggests a persistent alteration in the receptor population accessible to reversible ligands researchgate.net. This property makes this compound valuable for quantifying receptor density and studying mechanisms that affect receptor availability on the cell surface or in cellular compartments. For example, it has been used to label opioid receptors on murine splenocytes and peripheral blood lymphocytes, suggesting the presence of delta-like opioid receptors on these immune cells nih.govpsu.edu.
Development of Cell-Based Assays for Ligand Screening
Cell-based assays are crucial tools for screening potential ligands and studying receptor function in a living cellular environment. While the development of assays specifically centered around this compound as the primary probe for screening novel ligands is not explicitly detailed, this compound's properties make it a valuable component in various cell-based assay strategies for studying opioid receptors.
Its irreversible binding to the delta opioid receptor allows for the creation of a stable, alkylated receptor population in cell membranes or intact cells. This can be used in binding assays to determine the affinity and selectivity of other compounds by assessing their ability to compete for the remaining non-alkylated sites or to interact with the receptor in a manner distinct from the irreversible ligand researchgate.netresearchgate.net. Cell lines expressing specific opioid receptor subtypes, such as CHO cells or NG108-15 neuroblastoma x glioma hybrid cells, are commonly used in these types of assays researchgate.netresearchgate.netumich.edunih.govresearchgate.net. The use of this compound in such systems contributes to the pharmacological characterization of opioid receptors and the evaluation of novel ligands by providing a reference for irreversible delta receptor interaction.
Analytical Methodologies for Detection and Quantification of Cis + 3 Methylfentanyl Isothiocyanate in Research Matrices
Chromatographic Separation Techniques (e.g., HPLC, GC) for Compound Purity and Quantification
Chromatographic methods play a vital role in separating cis-(+)-3-methylfentanyl isothiocyanate from related compounds and matrix components, as well as for assessing its purity and quantifying its presence. High-Performance Liquid Chromatography (HPLC) has been utilized in the analysis of intermediates during the synthesis of cis-(+)-3-methylfentanyl isothiocyanate, specifically for determining the optical purity of enantiomeric precursors wikipedia.orgnih.gov.
Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), is another technique employed in the analysis of fentanyl analogues, including the cis and trans isomers of 3-methylfentanyl ethz.chprobes-drugs.org. GC methods have demonstrated the capability to cleanly separate these diastereomers based on their differing retention times mims.com. The differentiation of cis and trans isomers of 3-methylfentanyl by GC/MS has been reported, relying on both retention times and the abundance ratios of characteristic ions ethz.chprobes-drugs.org.
Liquid Chromatography (LC) coupled with mass spectrometry (LC-MS) techniques, such as LC-MS/MS and LC-QTOF, are widely used for the analysis of fentanyl analogues in complex matrices guidetopharmacology.orgnih.govdrugbank.comctdbase.orgparlament.gv.at. These methods require specific chromatographic conditions to achieve adequate separation of isomers, which can present analytical challenges due to their structural similarities nih.gov. Various HPLC systems and columns, including C18 phases, have been explored for achieving the desired chromatographic separation of fentanyl analogues prior to mass spectrometric detection nih.govparlament.gv.at.
Spectroscopic Techniques (e.g., Mass Spectrometry, NMR) for Structural Confirmation and Trace Analysis
Spectroscopic methods are indispensable for confirming the structure of cis-(+)-3-methylfentanyl isothiocyanate and for its detection at trace levels. Mass Spectrometry (MS) is a primary technique for both structural elucidation and highly sensitive detection wikipedia.orgnih.govguidetopharmacology.org. GC/MS provides characteristic mass ions that aid in the identification of 3-methylfentanyl isomers ethz.chprobes-drugs.orgnih.gov.
Advanced MS techniques, including LC-MS, LC-MS/MS, LC-HRMS/MS, LC-QTOF-MS/MS, and High-Resolution Mass Spectrometry (HR-MS), are extensively applied for the identification and quantification of fentanyl analogues, including cis-3-methylfentanyl, in various research and biological matrices guidetopharmacology.orgnih.govdrugbank.comctdbase.orgparlament.gv.atnih.govwikipedia.org. These methods rely on the unique mass-to-charge ratios of the parent ion and fragment ions for identification and quantification. Tandem mass spectrometry (MS/MS) and multi-stage mass spectrometry (MSn) are particularly valuable for confirming structures and differentiating isobaric compounds by studying their fragmentation pathways wikipedia.org. HR-MS offers enhanced specificity by providing accurate mass measurements, which can distinguish compounds with the same nominal mass nih.gov.
Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR, 13C NMR, and 2D-NMR, is a powerful tool for confirming the structural identity and determining the stereochemical configuration of organic compounds, including intermediates in the synthesis of 3-methylfentanyl derivatives nih.goveuropa.eunih.govnih.gov. NMR provides detailed information about the arrangement of atoms within a molecule.
Development of Immunoassays for Specific Detection
Immunoassays offer a complementary approach for the detection of cis-(+)-3-methylfentanyl isothiocyanate, providing a potentially high-throughput screening method. While specific immunoassays for cis-(+)-3-methylfentanyl isothiocyanate were not detailed in the search results, related fentanyl analogues have been analyzed using techniques such as Radioimmunoassay (RIA) and Radioreceptor Assay (RRA) in biological samples ethz.ch. These methods utilize the specific binding of antibodies or receptors to the target analyte. However, studies have noted discrepancies between results obtained from immunoassays (RRA, RIA) and those from GC/MS for certain fentanyl analogues in urine samples, highlighting the importance of confirmatory techniques ethz.ch. Immunoassays can serve as a rapid presumptive test for the presence of fentanyl-type drugs nih.gov.
Sample Preparation Strategies for Biological Matrices (non-human, non-clinical)
Effective sample preparation is critical for isolating cis-(+)-3-methylfentanyl isothiocyanate from complex biological matrices encountered in non-human and non-clinical research. Common strategies employed for the analysis of fentanyl analogues in biological fluids such as urine and blood include liquid-liquid extraction (LLE), protein precipitation (PP), and solid-phase extraction (SPE) ethz.chguidetopharmacology.orgnih.govdrugbank.comparlament.gv.at.
For the analysis of solid research matrices like powders or herbal mixtures, sample preparation may involve dissolution or extraction using appropriate solvents, followed by filtration to remove solid particles before chromatographic or spectroscopic analysis mims.comnih.gov. For instance, a mixture of water, methanol, and acetonitrile (B52724) has been used for extracting compounds from powders and herbal mixtures for LC-QTOF-MS/MS analysis nih.gov. Sample preparation protocols for LC-MS/MS analysis in whole blood have included protein precipitation with acetonitrile, followed by centrifugation, evaporation to dryness, and reconstitution in mobile phase nih.govparlament.gv.at. Microextraction on packed sorbent (MEPS) has also been applied as a sample preparation technique for the analysis of fentanyl derivatives in oral fluid ctdbase.org.
Automation and High-Throughput Analytical Platforms
The analysis of research samples can benefit from automation and high-throughput analytical platforms to increase efficiency and sample throughput. Automated procedures integrating sample preparation steps, such as liquid-liquid extraction, with GC analysis have been developed for the analysis of various drugs in urine samples ethz.ch.
Sample preparation techniques like dilute and shoot, protein precipitation, and liquid-liquid extraction are considered rapid and suitable for high-throughput analysis of fentanyl analogues in biological matrices within a forensic toxicology context guidetopharmacology.org. LC-MS/MS methods are described as sensitive, specific, and accurate for the simultaneous quantification of multiple fentanyl analogues and metabolites, making them amenable to high-throughput workflows guidetopharmacology.org. The increasing demand for quality control in combinatorial chemistry and research has also driven the development of high-throughput analytical methods and associated informatics.
Comparative Pharmacology of Opioid Receptor Ligands: Insights from Cis + 3 Methylfentanyl Isothiocyanate
Distinguishing Features of Irreversible Ligand Activity
Irreversible ligands like SuperFIT are characterized by their ability to bind covalently or with very high affinity to a receptor, leading to a sustained blockade or activation of the receptor's function that is not easily reversed by washing or competition with reversible ligands. This contrasts with reversible ligands, which bind transiently and can be displaced by other molecules with sufficient affinity or concentration. The isothiocyanate functional group in this compound is electrophilic and capable of forming a covalent bond with nucleophilic residues, such as amino groups, found on the receptor protein.
Research has demonstrated that this compound is a highly selective irreversible ligand for the delta opioid receptor. Studies characterizing the binding of this compound to cloned opioid receptors expressed in Chinese hamster ovary cells revealed that this compound inhibited the binding of [³H]diprenorphine with significantly higher affinity for the delta receptor compared to the mu (MOR) or kappa (KOR) receptors. nih.gov Pretreatment of cells or membranes with this compound, followed by extensive washing, resulted in a reduction in delta receptor binding capacity (Bmax) without altering the affinity (Kd) of the remaining binding sites. nih.gov This reduction in Bmax is a hallmark of irreversible binding, indicating that a proportion of the receptor population has been permanently inactivated by the ligand. nih.gov In contrast, this compound pretreatment did not affect mu or kappa receptor binding at concentrations that significantly impacted delta receptor binding. nih.gov
Early studies using rat brain membranes also showed that this compound was potent and specific for the acylation of delta opioid receptors, demonstrating minimal effect on mu receptors. nih.gov Compared to its achiral prototype, fentanyl isothiocyanate (FIT), this compound was found to be about 10 times more potent in acylating delta receptors in rat brain membranes and approximately 5 times more potent in NG108-15 neuroblastoma x glioma hybrid cells, a cell line known to predominantly express delta receptors. nih.govnih.gov Furthermore, this compound exhibited significantly higher potency (about 50 to 100 times) in these assays compared to its enantiomer, (-)-cis-3-methylfentanyl isothiocyanate. nih.govnih.gov
The selective and irreversible nature of this compound's interaction with the delta opioid receptor makes it a valuable tool for dissecting the pharmacological properties of this receptor subtype in isolation from mu and kappa receptors.
Implications for Understanding Opioid Receptor Functionality
The use of irreversible ligands like this compound has provided crucial insights into the functional characteristics of opioid receptors, particularly regarding receptor reserve (spare receptors) and the coupling of receptors to intracellular signaling pathways.
Studies employing this compound to irreversibly inactivate a portion of the delta opioid receptor population in rat brain membranes have been instrumental in investigating the relationship between receptor occupancy and functional response, such as the stimulation of low-Km GTPase activity, a measure of G protein activation. nih.govumich.edu By gradually reducing the number of available delta binding sites with increasing concentrations of this compound, researchers could assess the capacity of delta agonists like [³H][D-Ser²,Leu⁵]enkephalin-Thr⁶ ([³H]DSLET) and [D-Pen²,D-Pen⁵]enkephalin (DPDPE) to stimulate GTPase activity with fewer receptors available for binding. nih.gov
These experiments revealed that even after a significant proportion of high-affinity delta binding sites were inactivated by this compound, the maximal stimulation of low-Km GTPase by delta agonists was not diminished, although higher agonist concentrations might be required to elicit the same effect. nih.gov This phenomenon is indicative of the presence of "spare receptors," where the full functional response can be achieved without occupying all available receptors. nih.gov The use of this compound allowed researchers to unmask this receptor reserve for delta receptor-mediated G protein activation in brain membranes. nih.govumich.edu
Furthermore, studies using this compound have contributed to understanding the specific regions of the delta receptor involved in ligand binding and receptor activation. By examining this compound binding to chimeric receptors constructed from segments of mu and delta opioid receptors, researchers identified that a specific segment of the delta receptor, spanning from the beginning of the first intracellular loop to the middle of the third transmembrane helix, is critical for the selective binding of this compound. nih.govresearchgate.net This type of detailed mapping of ligand binding domains is made possible by the irreversible nature of this compound's interaction, which allows for biochemical characterization of the labeled receptor.
Contributions to the Development of Receptor-Specific Probes
This compound's high potency and selectivity as an irreversible delta opioid receptor ligand have made it a valuable tool in the development and characterization of receptor-specific probes for studying opioid receptor distribution, density, and molecular properties.
As a site-directed acylating agent, this compound can be used to covalently label the delta receptor protein. nih.govacs.org This covalent labeling is particularly useful for biochemical studies aimed at isolating, purifying, and characterizing the receptor protein itself. By using radiolabeled this compound (e.g., [³H]-(+)-SuperFIT), researchers can tag the delta receptor and track it during purification procedures or visualize its presence in tissue samples. nih.gov Early experiments indicated that this compound acylates a specific protein component, identified as a 58,000-dalton glycoprotein, which was previously shown to be labeled by FIT. nih.gov The use of this compound, with its higher specificity compared to FIT, allowed for less nonspecific labeling, improving the clarity of these biochemical investigations. nih.gov
The availability of both the active (+)-enantiomer (this compound) and the less potent (-)-enantiomer provides a valuable control for demonstrating the stereoselectivity of opioid receptor binding and labeling. nih.govnih.gov This enantiomeric pair has been instrumental in confirming that the observed effects are indeed mediated by specific interactions with the opioid receptor binding site. nih.gov
While the provided information focuses on this compound's utility in studying the delta opioid receptor, the principles derived from its use as an irreversible, selective ligand have broader implications for the development of probes targeting other receptor subtypes or even other classes of G protein-coupled receptors. The success with this compound underscored the potential of designing ligands with reactive functional groups to create stable receptor-ligand complexes, facilitating detailed biochemical and pharmacological analyses that are challenging with reversible ligands alone. The development of other irreversible opioid ligands, such as beta-funaltrexamine (B1242716) (β-FNA) for the mu receptor and beta-chlornaltrexamine (β-CNA) as a less selective agent, along with delta-selective antagonists like ICI 174864, further illustrates the importance of such tools in opioid receptor research. umich.edupsu.edu
Q & A
Q. What are the core methodological frameworks for designing SuperFIT interventions in health behavior studies?
this compound interventions are typically structured using mixed-methods approaches, combining quantitative metrics (e.g., energy expenditure measurements, dietary logs) with qualitative assessments (e.g., caregiver interviews, observational field notes). The RE-AIM framework (Reach, Effectiveness, Adoption, Implementation, Maintenance) is often applied to evaluate both short-term outcomes and long-term sustainability . For example, longitudinal data collection across implementation phases (baseline, intervention, post-intervention) ensures robustness in tracking behavioral changes .
Q. How are confounding variables controlled in this compound studies involving preschoolers?
Researchers employ stratified randomization to balance variables like socioeconomic status, baseline physical activity levels, and dietary habits across intervention and control groups. Covariate adjustment during statistical analysis (e.g., ANCOVA) further mitigates bias. Validation tools such as accelerometers and standardized dietary recall protocols enhance data reliability .
Q. What ethical considerations are prioritized in this compound trials with vulnerable populations?
Informed consent protocols are tailored for caregivers and institutional stakeholders. Anonymized data aggregation and third-party audits ensure compliance with GDPR and institutional review board (IRB) standards. Ethical frameworks emphasize minimizing participant burden while maximizing translational impact .
Advanced Research Questions
Q. How can contradictory findings in this compound outcomes (e.g., energy balance vs. behavioral adherence) be resolved?
Q. What computational tools are recommended for analyzing longitudinal this compound datasets?
Advanced statistical software (e.g., R, Python’s SciPy) supports multilevel modeling to account for nested data structures (e.g., children within preschools). Machine learning pipelines (e.g., random forests for feature importance analysis) can identify predictors of sustained behavior change. Reproducibility is ensured via version-controlled repositories (e.g., GitLab, OSF) .
Q. How does this compound’s implementation fidelity affect outcome generalizability?
Implementation fidelity is assessed using checklists (e.g., adherence to activity protocols, educator training quality). Moderator analysis examines how fidelity interacts with contextual variables (e.g., preschool size, funding). Cross-site comparative studies (e.g., urban vs. rural settings) test generalizability .
Q. What strategies optimize stakeholder engagement in this compound’s translational research phase?
Co-design workshops with educators, parents, and policymakers align intervention components with real-world feasibility. Delphi methods prioritize stakeholder feedback, while logic models map inputs (resources) to long-term outcomes (policy changes) .
Methodological Challenges and Solutions
Q. How can researchers address attrition bias in long-term this compound cohorts?
Adaptive retention strategies include incentivized follow-ups (e.g., gift cards for continued participation) and imputation techniques (e.g., multiple imputation by chained equations). Attrition weights in statistical models correct for non-random missingness .
Q. What benchmarks validate this compound’s synthetic data generation for AI-driven simulations?
Synthetic datasets are validated against real-world benchmarks using metrics like Kolmogorov-Smirnov tests for distributional similarity and t-SNE plots for clustering accuracy. NSF/NIST guidelines for AI fairness and reproducibility ensure ethical synthetic data use .
Q. How do cross-disciplinary collaborations enhance this compound’s methodological rigor?
Partnerships with behavioral economists, data scientists, and public health experts enable hybrid methodologies. For example, agent-based modeling predicts population-level impacts, while ethnographic studies contextualize micro-level behaviors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
